Cas no 2171198-99-3 ((2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid)

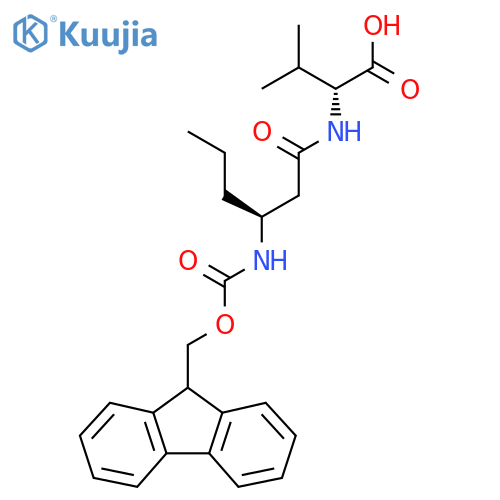

2171198-99-3 structure

商品名:(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid

- EN300-1472825

- 2171198-99-3

- (2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid

-

- インチ: 1S/C26H32N2O5/c1-4-9-17(14-23(29)28-24(16(2)3)25(30)31)27-26(32)33-15-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,16-17,22,24H,4,9,14-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t17-,24+/m0/s1

- InChIKey: UUYAQKCNAABPFW-BXKMTCNYSA-N

- ほほえんだ: O(C(N[C@H](CC(N[C@@H](C(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1472825-2.5g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1472825-5000mg |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 5000mg |

$9769.0 | 2023-09-29 | ||

| Enamine | EN300-1472825-1.0g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1472825-0.1g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1472825-10.0g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1472825-50mg |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1472825-0.05g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1472825-1000mg |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1472825-0.5g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1472825-0.25g |

(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |

2171198-99-3 | 0.25g |

$3099.0 | 2023-06-06 |

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2171198-99-3 ((2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2039-76-1(3-Acetylphenanthrene)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量